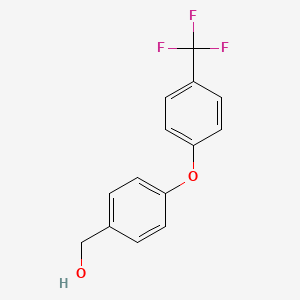

(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol

Description

Properties

IUPAC Name |

[4-[4-(trifluoromethyl)phenoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-8,18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIYQZIHZLMLHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727072 | |

| Record name | {4-[4-(Trifluoromethyl)phenoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933786-79-9 | |

| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933786-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[4-(Trifluoromethyl)phenoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Reaction (SN2) Approach

This method involves reacting a phenol bearing the trifluoromethyl group with a suitable halogenated benzyl alcohol derivative under basic conditions to form the ether linkage.

- Procedure : A halogenated benzyl alcohol (e.g., 4-hydroxybenzyl alcohol derivative) is mesylated to activate the hydroxyl group. Then, under alkaline conditions, the phenol with the trifluoromethyl substituent undergoes an SN2 reaction to form the ether bond.

- Challenges : This method can suffer from elimination side reactions, especially when using piperidine alcohols as intermediates, leading to reduced yields and purity issues during scale-up.

Mitsunobu Reaction

The Mitsunobu reaction is employed to couple the phenol and benzyl alcohol derivatives directly under mild conditions.

- Procedure : The phenol (4-trifluoromethylphenol) is reacted with N-tertbutyloxycarbonyl-4-hydroxy piperidine in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD).

- Advantages : This method avoids harsh conditions and can provide good stereochemical control.

- Limitations : It generates large quantities of triphenylphosphine oxide byproduct, which requires extensive purification by column chromatography. Additionally, the reaction conversion is often incomplete, limiting industrial scalability.

Pyridinium Salt Intermediate and Reduction

A multi-step approach involving formation of pyridinium salts followed by reduction has been reported in patent literature for related trifluoromethoxyphenoxy compounds, which can be adapted for trifluoromethyl analogs.

- Step 1 : React 4-(4-(trifluoromethyl)phenoxy)pyridine with benzyl halides to form N-benzyl-4-(4-(trifluoromethyl)phenoxy)pyridinium salts.

- Step 2 : Reduce the pyridinium salt with sodium borohydride in tetrahydrofuran at low temperature to form tetrahydropyridine intermediates.

- Step 3 : Further catalytic hydrogenation and acid treatment yield the corresponding piperidinium salts.

- Step 4 : Treatment with base liberates the desired piperidine derivative.

- Outcome : This method affords high yields (up to 99%) and purity (~96%), with good scalability due to fewer side reactions and easier purification steps.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| SN2 with Mesylation | Mesylated benzyl alcohol, phenol | Alkali, reflux | Moderate | Variable | Straightforward | Side elimination reactions |

| Mitsunobu Reaction | Phenol, N-Boc-4-hydroxy piperidine, PPh3, DEAD | Room temp, mild | Moderate | Moderate | Mild conditions | Byproduct removal, low conversion |

| Pyridinium Salt + Reduction | 4-(4-(Trifluoromethyl)phenoxy)pyridine, benzyl halide, NaBH4 | 0-15 °C, THF, acid/base steps | Up to 99 | ~96 | High yield, scalable | Multi-step process |

| Pd-Catalyzed Cross-Coupling | Aryl halide, boronic acid, Pd(0) | 85 °C, DMF, base | High | High | Versatile for complex structures | Requires Pd catalyst, expensive reagents |

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of (4-(4-(Trifluoromethyl)phenoxy)phenyl)ketone.

Reduction: Formation of (4-(4-(Trifluoromethyl)phenoxy)phenyl)methane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

One of the prominent applications of compounds related to (4-(4-(trifluoromethyl)phenoxy)phenyl)methanol is in the development of antidepressants. The compound is structurally related to fluoxetine, a selective serotonin reuptake inhibitor (SSRI), which is widely used in treating depression and anxiety disorders. Fluoxetine's mechanism involves selectively inhibiting serotonin uptake in the brain, making it therapeutically useful without affecting dopamine and norepinephrine systems .

Case Study: Fluoxetine Synthesis

A notable synthesis process involves reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkaline metal hydroxide. This method demonstrates an efficient pathway for producing fluoxetine on an industrial scale, highlighting the compound's relevance in pharmaceutical manufacturing .

Material Sciences

Synthesis of Novel Compounds

The compound has been utilized as a precursor in synthesizing novel materials, particularly in the field of organic electronics. For instance, it can serve as a building block for creating phthalocyanines with enhanced electronic properties. These materials are significant for applications in photovoltaics and sensors due to their unique optical and electrical characteristics .

| Compound | Synthesis Method | Application |

|---|---|---|

| Phthalocyanines | Reaction with 4-nitrophthalonitrile | Organic electronics |

| Fluoxetine Derivatives | Reaction with trifluoromethyl phenol | Antidepressants |

Agricultural Chemistry

Herbicide Development

Research indicates that trifluoromethyl phenol derivatives can be instrumental in developing herbicides. The compound has been studied for its potential as an intermediate in synthesizing diphenyl ether herbicides, which are effective against a variety of weeds while being selective for crops .

Chemical Synthesis

Reactivity Studies

The reactivity of this compound has been explored in various chemical transformations. For example, studies have shown that it can facilitate decarboxylation reactions of unsaturated carboxylic acids through novel mechanisms involving 1,3-dipolar cyclo-addition chemistry . This property opens avenues for its use in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of their physicochemical and functional characteristics:

Key Differences and Implications

Trifluoromethyl Group Effects: The -CF₃ group in the target compound enhances lipophilicity (logP ~2.8–3.2) compared to non-fluorinated analogues like (4′-Methylbiphenyl-4-yl)methanol (logP ~2.1) . This improves membrane permeability but may reduce aqueous solubility. In contrast, (4-Methoxy-3-(trifluoromethyl)phenyl)methanol balances lipophilicity with polarity due to the methoxy (-OCH₃) group, making it more suitable for formulations requiring moderate solubility .

Functional Group Modifications: Replacing the hydroxymethyl (-CH₂OH) group with an amino (-NH₂) group (as in 4-(4-(Trifluoromethyl)phenoxy)aniline) introduces basicity, altering pH-dependent solubility and enabling electrophilic reactions .

The hydroxymethyl group in the target compound may serve as a prodrug moiety, as seen in retinoic acid derivatives like 4-amino-2-trifluoromethylphenyl retinate (ATPR), which exhibits differentiation-inducing effects in cancer cells .

Biological Activity

The compound (4-(4-(trifluoromethyl)phenoxy)phenyl)methanol is a phenolic derivative featuring a trifluoromethyl group, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound contains a phenolic hydroxyl group (-OH) and a trifluoromethyl group (-CF₃), which are critical for its biological activity. The presence of the trifluoromethyl moiety often enhances lipophilicity and metabolic stability, making such compounds attractive for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar trifluoromethyl-containing compounds. For instance, research on related derivatives has demonstrated significant antiproliferative effects against various cancer cell lines. A notable study evaluated the in vitro activity of several compounds with similar structures against K562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervix carcinoma) cell lines, revealing IC₅₀ values indicating effective inhibition of cell proliferation .

Table 1: Antiproliferative Activity of Trifluoromethyl Compounds

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 1 | K562 | 2.27 |

| 2 | MCF-7 | 3.45 |

| 3 | HeLa | 1.52 |

Case Study : A specific study investigated the anticancer activity of a series of trifluoromethyl-substituted phenolic compounds, demonstrating that modifications to the phenolic structure significantly influenced their potency against cancer cell lines. The introduction of the trifluoromethyl group was found to enhance the compounds' binding affinity to target proteins involved in cancer progression .

Receptor Interactions

Compounds with similar structural features have also been studied for their interactions with various receptors. For example, some derivatives have shown promising activity as modulators of nicotinic acetylcholine receptors (nAChRs). The incorporation of the trifluoromethyl group has been linked to increased receptor affinity and modulation efficacy .

Table 2: Receptor Modulation Activity

| Compound | Receptor Type | EC₅₀ (µM) | Max Modulation (%) |

|---|---|---|---|

| A | α7 nAChR | 0.14 | 600 |

| B | GABA ARs | 0.10 | 500 |

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds indicate that the position and nature of substituents significantly affect biological activity. The presence of electron-withdrawing groups like -CF₃ enhances the potency by stabilizing interactions with biological targets. Conversely, substituents that increase steric hindrance or alter electronic properties can diminish activity .

Key Findings from SAR Studies:

- Trifluoromethyl Group : Enhances potency by increasing lipophilicity.

- Hydroxyl Group : Essential for maintaining biological activity through hydrogen bonding.

- Substituent Positioning : Optimal positioning of substituents can lead to improved receptor binding and selectivity.

Q & A

Q. What are the key physicochemical properties of (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol relevant to laboratory handling?

Answer: The compound has a molecular formula of C₁₄H₁₁F₃O₂ and a molecular weight of 268.23 g/mol . While specific physical state data are limited for this compound, analogous benzyl alcohols (e.g., 1-(4-methylphenyl)ethanol) are typically viscous liquids with densities near 0.98–0.99 g/cm³ . The trifluoromethyl group enhances hydrophobicity and may influence solubility in polar solvents. Researchers should handle it under inert conditions due to potential alcohol oxidation or moisture sensitivity.

Q. What synthetic routes are reported for this compound?

Answer: One method involves the condensation of 4-(4-(trifluoromethyl)-2-nitrophenoxy)benzaldehyde with thiourea and trifluoro-3-oxobutanamide derivatives in methanol under reflux, followed by recrystallization . Another potential route is the reduction of a corresponding ketone precursor (e.g., using sodium borohydride or LiAlH₄), a strategy validated for structurally similar alcohols . Limitations include moderate yields due to steric hindrance from the trifluoromethyl group, requiring optimization of reducing agents and reaction temperatures.

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the aromatic ether linkage, hydroxymethyl group, and trifluoromethyl substituent. For example, the ¹⁹F NMR signal for the -CF₃ group typically appears near -60 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z: 268.23).

- Chromatography : HPLC or GC-MS can assess purity, with C18 columns recommended for reverse-phase separation.

Advanced Research Questions

Q. What are the challenges in optimizing synthetic yield, and how can they be addressed?

Answer: Key challenges include:

- Steric hindrance : The bulky trifluoromethyl group slows nucleophilic attack during reduction or substitution. Using bulky reducing agents (e.g., L-Selectride) or microwave-assisted synthesis may improve efficiency .

- By-product formation : Oxidation of the hydroxymethyl group to carboxylic acids can occur. Inert atmosphere (N₂/Ar) and low-temperature conditions (0–5°C) mitigate this .

- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization in DMF/ethanol mixtures is recommended .

Q. How does the trifluoromethyl group influence reactivity in further transformations?

Answer: The -CF₃ group is strongly electron-withdrawing, which:

- Reduces nucleophilicity of the hydroxymethyl group, complicating esterification or etherification. Activating agents (e.g., DCC/DMAP) are required for acylation .

- Stabilizes intermediates in substitution reactions, favoring SNAr mechanisms on the aromatic ring under basic conditions .

- Enhances metabolic stability in biological studies, making the compound a candidate for pharmacokinetic optimization in drug discovery .

Q. How can conflicting data in reaction intermediate analysis be resolved?

Answer:

- Multi-technique validation : Combine LC-MS to detect transient intermediates with ¹H NMR to confirm structural assignments. For example, unexpected by-products in oxidation reactions can be identified via HRMS fragmentation patterns .

- Computational modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and intermediate stability, aiding in mechanistic clarification .

- Isolation of intermediates : Use preparative TLC or centrifugal partition chromatography to isolate ambiguous species for individual characterization .

Q. What are the potential applications in pharmaceutical or materials research?

Answer:

- Medicinal chemistry : The compound serves as a building block for kinase inhibitors or anticancer agents, as seen in patents where similar structures are incorporated into spirocyclic carboxamides .

- Material science : The -CF₃ group enhances thermal stability, making derivatives suitable for high-performance polymers or liquid crystals .

- Agrochemicals : Its aromatic ether motif is prevalent in herbicides; functionalization (e.g., introducing sulfonyl groups) could yield bioactive analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.